molecular formula C11H9N3O3 B14314638 (E)-N-(5-Methyl-1,2-oxazol-3-yl)-1-(4-nitrophenyl)methanimine CAS No. 112633-39-3

(E)-N-(5-Methyl-1,2-oxazol-3-yl)-1-(4-nitrophenyl)methanimine

Cat. No.: B14314638
CAS No.: 112633-39-3
M. Wt: 231.21 g/mol
InChI Key: FSNLLGSNBWLZNZ-UHFFFAOYSA-N
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Description

(E)-N-(5-Methyl-1,2-oxazol-3-yl)-1-(4-nitrophenyl)methanimine is an organic compound that features both an oxazole ring and a nitrophenyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-Methyl-1,2-oxazol-3-yl)-1-(4-nitrophenyl)methanimine typically involves the formation of the oxazole ring followed by the introduction of the nitrophenyl group. One possible synthetic route could involve the cyclization of a suitable precursor to form the oxazole ring, followed by a condensation reaction to introduce the nitrophenyl group.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-Methyl-1,2-oxazol-3-yl)-1-(4-nitrophenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Conditions vary depending on the specific substitution reaction but may include the use of bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

(E)-N-(5-Methyl-1,2-oxazol-3-yl)-1-(4-nitrophenyl)methanimine may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biological assays.

    Medicine: Investigation of its potential pharmacological activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N-(5-Methyl-1,2-oxazol-3-yl)-1-(4-nitrophenyl)methanimine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(5-Methyl-1,2-oxazol-3-yl)-1-(4-aminophenyl)methanimine: Similar structure but with an amino group instead of a nitro group.

    (E)-N-(5-Methyl-1,2-oxazol-3-yl)-1-(4-methoxyphenyl)methanimine: Similar structure but with a methoxy group instead of a nitro group.

Properties

CAS No.

112633-39-3

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C11H9N3O3/c1-8-6-11(13-17-8)12-7-9-2-4-10(5-3-9)14(15)16/h2-7H,1H3

InChI Key

FSNLLGSNBWLZNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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